![molecular formula C20H17N3O2 B4722681 N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B4722681.png)
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide
説明
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes mellitus. This drug has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its efficacy and safety in humans.
作用機序
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide binds to and activates PPARδ, which regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. Additionally, N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to reduce inflammation and improve mitochondrial function, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in preclinical models of type 2 diabetes mellitus. These effects are mediated by the activation of PPARδ, which regulates the expression of genes involved in glucose and lipid metabolism. N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide also improves mitochondrial function, which may contribute to its beneficial effects on glucose homeostasis.
実験室実験の利点と制限
One advantage of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide is its specificity for PPARδ, which reduces the risk of off-target effects. Additionally, N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to be well-tolerated in preclinical studies, which suggests that it may have a favorable safety profile in humans. One limitation of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research and development of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide. One direction is to evaluate its efficacy and safety in clinical trials in humans. Another direction is to investigate its potential as a combination therapy with other drugs for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to elucidate the long-term effects of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide on glucose homeostasis and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PPARδ agonists may lead to the discovery of new drugs for the treatment of type 2 diabetes mellitus.
科学的研究の応用
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of type 2 diabetes mellitus. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. These effects are mediated by the activation of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism.
特性
IUPAC Name |
N-[4-[(2-methylbenzoyl)amino]phenyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-4-2-3-5-18(14)20(25)23-17-8-6-16(7-9-17)22-19(24)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJESZTMDXORQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。